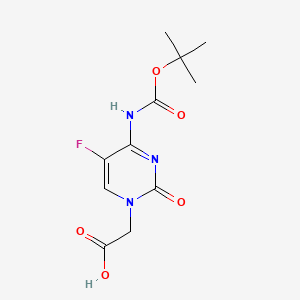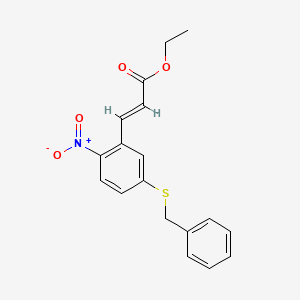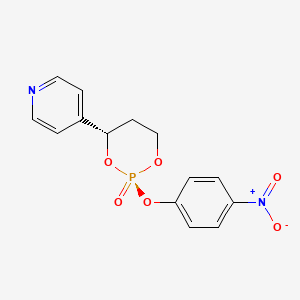![molecular formula C9H6F7NO4S2 B14045445 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium is a unique ionic liquid known for its exceptional properties, including high thermal stability, low viscosity, and excellent ionic conductivity. This compound is widely used in various scientific fields due to its ability to act as an efficient electrolyte in energy storage devices, among other applications.
Métodos De Preparación
The synthesis of 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium typically involves the reaction of 2-fluoropyridine with 2,2-bis(trifluoromethylsulfonyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium has a wide range of scientific research applications, including:
Chemistry: Used as an ionic liquid in various chemical reactions due to its unique properties, such as high ionic conductivity and thermal stability.
Biology: Employed in biological studies as a solvent for the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including electrolytes for lithium-ion batteries and other energy storage devices .
Mecanismo De Acción
The mechanism of action of 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound’s unique structure allows it to stabilize various molecular complexes, enhancing their reactivity and stability. The pathways involved in its action include the formation of stable ionic pairs and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium can be compared with other similar compounds, such as:
Bis(trifluoromethylsulfonyl)imide (TFSI): Known for its high ionic conductivity and thermal stability.
Bis(fluorosulfonyl)imide (FSI): Exhibits similar properties but with different ionic interactions.
Bis(pentafluoroethyl)sulfonyl)imide (BETI): Offers unique solubility and stability characteristics.
Trifluoromethanesulfonate (triflate, TF): Commonly used in various chemical reactions due to its strong electron-withdrawing properties .
The uniqueness of this compound lies in its combination of high thermal stability, low viscosity, and excellent ionic conductivity, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H6F7NO4S2 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium |
InChI |
InChI=1S/C9H6F7NO4S2/c10-6-3-1-2-4-17(6)5-7(22(18,19)8(11,12)13)23(20,21)9(14,15)16/h1-4H,5H2 |
Clave InChI |
KYGGBXYKFXKIOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)F)C[C-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)

![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)



![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)





